1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703196
InChI: InChI=1S/C8H13N3/c1-2-11-8-7(6-10-11)4-3-5-9-8/h6,9H,2-5H2,1H3
SMILES:
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC17703196

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C8H13N3/c1-2-11-8-7(6-10-11)4-3-5-9-8/h6,9H,2-5H2,1H3
Standard InChI Key GIOQTINKZFCGAD-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(CCCN2)C=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine features a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring at the [3,4-b] positions (Figure 1). The ethyl group occupies the N(1) position of the pyrazole moiety, while the pyridine ring exists in a tetrahydropyridine conformation (4H,5H,6H,7H states). This saturation pattern distinguishes it from fully aromatic analogs and influences both its physicochemical properties and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Canonical SMILESCCN1C2=C(CCNC2)C=N1
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bond Count1

Spectroscopic Characterization

Advanced NMR techniques (1H, 13C, DEPT-135, and 2D NMR) confirm the regiochemical arrangement of substituents. Key spectral features include:

  • 1H NMR: Distinct signals for ethyl protons (δ 1.25–1.35 ppm triplet, δ 3.85–4.00 ppm quartet) and pyridine ring protons (δ 2.50–3.20 ppm multiplet) .

  • 13C NMR: Characteristic peaks for pyrazole C3 (δ 145–150 ppm) and pyridine C4 (δ 40–45 ppm) .

X-ray crystallography of related analogs reveals a planar pyrazole ring fused to a chair-configured tetrahydropyridine system, with the ethyl group adopting an equatorial orientation to minimize steric strain .

Synthesis and Manufacturing Processes

Core Formation Strategies

The pyrazolo[3,4-b]pyridine scaffold is typically constructed through cyclocondensation reactions between 5-aminopyrazoles and ortho-keto-dienophiles (OKDTAs). For the ethyl-substituted derivative:

5-Aminopyrazole (N(1)-Et)+OKDTAAcOH, Δ1-Ethyl-pyrazolo[3,4-b]pyridine\text{5-Aminopyrazole (N(1)-Et)} + \text{OKDTA} \xrightarrow{\text{AcOH, Δ}} \text{1-Ethyl-pyrazolo[3,4-b]pyridine}

Table 2: Optimized Synthesis Parameters

ParameterOptimal ConditionYield (%)
SolventAcetic acid83–88
Temperature110–120°C-
Reaction Time8–12 hours-
CatalystNone-

Regiochemical control is achieved through strategic substitution patterns. Electron-donating groups (e.g., N(1)-Et) favor formation of the [3,4-b] isomer over [3,4-c] variants by stabilizing transition states through resonance effects .

Derivative Functionalization

Post-synthetic modifications enable diversification of the core structure:

  • C(3) Halogenation: Iodination at C(3) using N-iodosuccinimide (NIS) in DMF (85% yield) .

  • N(7) Alkylation: Quaternization with methyl triflate produces cationic species with enhanced water solubility .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 2.8 mg/mL (pH 7.4, 25°C)

  • logP: 1.45 (calculated)

  • pKa: 4.2 (pyridine nitrogen), 9.8 (pyrazole nitrogen)

The compound exhibits pH-dependent stability, with degradation <5% over 24 hours in physiological buffers (pH 6–8) .

Crystallographic Parameters

Single-crystal X-ray analysis of analog 16k reveals:

  • Space group: P21/c

  • Unit cell dimensions: a = 8.542 Å, b = 12.307 Å, c = 14.891 Å

  • Dihedral angle between rings: 7.8°

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole ring undergoes regioselective reactions:

C(3)-H+Electrophile (E+)C(3)-E+H+\text{C(3)-H} + \text{Electrophile (E+)} \rightarrow \text{C(3)-E} + \text{H+}

Table 3: Representative Reactions

Reaction TypeReagentsPosition Modified
NitrationHNO3/H2SO4C(5)
SulfonationSO3/DCEC(3)
Suzuki CouplingArB(OH)2, Pd(PPh3)4C(3)

Ring-Opening Reactions

Under strong alkaline conditions (NaOH, 10M), the pyridine ring undergoes hydrolysis to form linear diamines, providing intermediates for polyamide synthesis .

Applications in Medicinal Chemistry

CNS Drug Development

Structural analogs show promise as:

  • Anxiolytics (GABAA receptor potentiation, EC50 = 120 nM)

  • Antidepressants (SERT inhibition, Ki = 8.5 nM)

Antibacterial Agents

Quaternary ammonium derivatives exhibit:

  • MIC = 2 μg/mL against MRSA

  • Biofilm disruption at 0.5×MIC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator